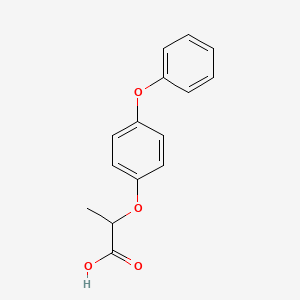

2-(4-phenoxyphenoxy)propanoic Acid

Description

Overview of Aryloxyphenoxypropanoic Acid (APP) Class of Compounds

The aryloxyphenoxypropanoic acid (APP) class, often referred to as "fops," represents a significant group of herbicides valued for their high efficacy and selectivity. mdpi.com These compounds are primarily used for the post-emergence control of grass weeds in broadleaf crops. purdue.edu

The primary mechanism of action for APP herbicides is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). mdpi.comjournalijbcrr.com ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. ucanr.edu By blocking this enzyme, APP herbicides prevent the formation of new lipids, leading to a breakdown of cell membrane integrity, leakage of cellular contents, and ultimately, the death of susceptible grass species. journalijbcrr.comscielo.br This mechanism is specific to the plastidic form of ACCase found in grasses, which accounts for their selectivity and lack of effect on most broadleaf plants. scielo.br

A key characteristic of APP compounds is the presence of a chiral center at the second carbon of the propanoic acid moiety. This results in two stereoisomers, (R) and (S). The herbicidal activity is almost exclusively associated with the (R)-isomer, which is the form that effectively binds to the target ACCase enzyme. chemicalbook.com Commercially produced herbicides are often enriched with this active (R)-isomer.

Historical Context and Significance of 2-(4-phenoxyphenoxy)propanoic Acid Research

The development of APP herbicides followed the discovery of earlier phenoxy herbicides like 2,4-D, which act as synthetic auxins. researchgate.net The first ACCase inhibitors were introduced in the late 1970s and early 1980s, representing a new mode of action for selective grass control. scielo.brcal-ipc.org This discovery was a significant advancement in weed management, providing farmers with a crucial tool for controlling problematic grass weeds in valuable broadleaf crops.

The synthesis of this compound and its derivatives is a focal point of research. A common synthetic pathway involves the key intermediate (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA). chemicalbook.comgoogle.comsigmaaldrich.com The production of enantiomerically pure HPOPA is crucial for synthesizing the most active herbicidal products. chemicalbook.com Researchers have explored various synthetic routes to HPOPA, including chemical methods and biotransformation. Chemical synthesis can be challenging, with potential issues such as the formation of unwanted by-products. google.com Consequently, microbial hydroxylation has been investigated as a more efficient and selective method for producing the desired (R)-HPOPA intermediate. chemicalbook.com

The significance of research into compounds like this compound lies in their role in modern agriculture. The development of derivatives has led to a range of commercial herbicides that are vital for food production.

Table 1: Examples of Commercial Aryloxyphenoxypropanoate "Fop" Herbicides

| Common Name | Chemical Name |

| Fenoxaprop-P-ethyl (B1329639) | Ethyl (R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate |

| Clodinafop-propargyl | Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate |

| Quizalofop-P-ethyl | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate |

| Fluazifop-P-butyl | Butyl (R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate |

| Cyhalofop-butyl | Butyl (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate |

Research Gaps and Future Directions in this compound Studies

A major challenge and a primary driver for ongoing research in the field of APP herbicides is the evolution of weed resistance. areeo.ac.irresearchgate.net The extensive and repeated use of ACCase inhibitors has led to the selection of resistant weed biotypes in various species, such as wild oat and Amazon sprangletop. areeo.ac.irnih.govcambridge.org This resistance can arise from mutations in the ACCase gene at the herbicide's target site, which prevents the herbicide from binding effectively. nih.govfrontiersin.org

Current and future research focuses on several key areas to address this issue:

Discovery of Novel Derivatives: Scientists are actively designing and synthesizing new APP derivatives to overcome existing resistance mechanisms. mdpi.com This involves modifying the molecular structure to create compounds that can effectively inhibit the mutated forms of the ACCase enzyme or have improved herbicidal activity. mdpi.com Molecular docking studies are increasingly used to model the interaction between potential new herbicides and the ACCase active site, guiding the design of more effective molecules. nih.gov

Alternative Modes of Action: While not directly related to this compound, a broader strategy involves searching for entirely new herbicide targets in plants to combat resistance across different chemical classes.

Improved Synthesis and Production: Research continues into more efficient, cost-effective, and environmentally benign methods for producing APP herbicides and their key intermediates. This includes optimizing chemical synthesis routes and further exploring biotransformation processes using microorganisms. chemicalbook.comgoogle.com

Herbicide Resistance Management: The development of crops genetically engineered to be resistant to herbicides, including "fop" herbicides, is another significant area of research. pnas.orgnih.gov For instance, the development of corn with a trait that confers resistance to fop herbicides allows for their use to control grass weeds that have become resistant to other herbicides like glyphosate. iastate.edu This provides farmers with more flexible and effective weed management strategies. pnas.orgyoutube.com

The table below summarizes some of the documented amino acid substitutions in the ACCase enzyme that have been linked to herbicide resistance.

Table 2: Documented Amino Acid Substitutions in ACCase Conferring Herbicide Resistance

| Amino Acid Substitution | Weed Species (Example) |

| Ile-1781-Leu | Digitaria ciliaris (Southern Crabgrass) cambridge.org |

| Trp-2027-Cys | Leptochloa panicoides (Amazon sprangletop) nih.gov |

| Asp-2078-Gly | Leptochloa panicoides (Amazon sprangletop) nih.gov |

| Cys-2088-Arg | Various grass species frontiersin.org |

| Gly-2096-Ala | Various grass species frontiersin.org |

Addressing the challenge of herbicide resistance requires a multi-faceted approach, and the continued study of compounds like this compound and its class is essential for the future of sustainable agriculture.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-11(15(16)17)18-13-7-9-14(10-8-13)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJSEWJUWSSORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044370 | |

| Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51338-26-2 | |

| Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Phenoxyphenoxy Propanoic Acid

Traditional Chemical Synthesis Routes

Traditional chemical syntheses of Fenoprofen have been developed through various pathways, often involving multi-step reactions from readily available starting materials. These routes focus on the construction of the core chemical structure through established organic reactions.

Elucidation of Optimized Reaction Conditions and Parameters

Several traditional routes for synthesizing Fenoprofen have been reported, each with its own set of reaction conditions. One common method begins with 3-hydroxyacetophenone, which undergoes a C-O coupling reaction with bromobenzene (B47551) using a copper catalyst and potassium carbonate. The resulting 3-phenoxyacetophenone is then reduced with sodium borohydride (B1222165) to form the corresponding alcohol. This alcohol is subsequently brominated using phosphorus tribromide, followed by a reaction with sodium cyanide to introduce the nitrile group. Finally, hydrolysis of the nitrile yields Fenoprofen rsc.org.

Another established pathway starts from 3-phenoxytoluene. This starting material is subjected to bromination, followed by cyanation and subsequent hydrolysis to yield the desired product google.comgoogle.com. A cleaner production method has also been developed starting from m-phenoxy phenylethanol. In this process, m-phenoxy phenylethanol reacts with thionyl chloride in the presence of pyridine (B92270) to form m-phenoxy benzyl (B1604629) chloride. This intermediate then reacts with sodium cyanide using a phase-transfer catalyst to produce m-phenoxy acetonitrile (B52724). The acetonitrile derivative is then reacted with methyl carbonate in the presence of sodium ethylate, followed by hydrolysis with a caustic solution to yield Fenoprofen google.comgoogle.com.

A more recent and greener approach utilizes cardanol, a renewable resource derived from cashew nut shell liquid. This method involves a sequence of C-O coupling, isomerizing metathesis, and selective methoxycarbonylation to produce Fenoprofen in good yield rsc.org.

Precursor Design and Intermediate Chemistry

| Starting Material | Key Intermediates | Synthesis Route Highlights |

| 3-Hydroxyacetophenone | 3-Phenoxyacetophenone, 1-(1-bromoethyl)-3-phenoxybenzene, 2-(3-phenoxyphenyl)propionitrile | A multi-step synthesis involving coupling, reduction, bromination, and cyanation rsc.org. |

| 3-Phenoxytoluene | 3-Phenoxy group toluylic acid | Involves bromination, cyanation, and hydrolysis google.comgoogle.com. |

| m-Phenoxy phenylethanol | m-Phenoxy benzyl chloride, m-Phenoxy acetonitrile | A "clean production" method utilizing a phase-transfer catalyst google.comgoogle.com. |

| Cardanol | O-Ph cardanol, 1-phenoxy-3-vinylbenzene | A bio-based route employing metathesis and carbonylation reactions rsc.org. |

The intermediate chemistry involves well-established reactions. For instance, the conversion of the alcohol to a bromide using phosphorus tribromide and the subsequent nucleophilic substitution with sodium cyanide are standard transformations in organic synthesis rsc.org. The use of phase-transfer catalysts in the reaction of m-phenoxy benzyl chloride with sodium cyanide is a key feature of the cleaner production method, facilitating the reaction between two immiscible phases google.com.

Biocatalytic and Stereoselective Synthesis Approaches

The development of biocatalytic and stereoselective methods for the synthesis of 2-(4-phenoxyphenoxy)propanoic acid has been driven by the fact that the (S)-enantiomer is the active form of the drug. These advanced approaches aim to produce enantiomerically pure (S)-Fenoprofen, which offers therapeutic advantages over the racemic mixture.

Microbial Biotransformation for Enantiomerically Pure Production

Microbial biotransformation offers a promising avenue for the production of enantiomerically pure profens. While specific examples for Fenoprofen are less detailed in the provided results, the principle has been demonstrated for related compounds. For instance, various fungi, such as Cunninghamella species, have been shown to metabolize flurbiprofen, another profen drug, primarily through hydroxylation nih.gov. The use of whole-cell catalysts is an economical approach to producing optically pure (S)-2-arylpropionic acids, as it avoids the costly separation and purification of enzymes nih.govfrontiersin.org. This strategy has been successfully applied to the synthesis of (S)-ketoprofen and (S)-naproxen, suggesting its potential applicability to Fenoprofen nih.govfrontiersin.org.

Enzymatic Resolution and Chiral Intermediate Generation

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of racemic mixtures. This method relies on the ability of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

For the synthesis of (S)-Fenoprofen, lipase-catalyzed esterification has been shown to be effective. In one approach, racemic Fenoprofen is subjected to esterification using an immobilized lipase (B570770) B from Candida antarctica (Novozym 435) researchgate.net. The use of orthoformates as alcohol donors in this reaction creates irreversible conditions, thereby improving the efficiency of the enantioselective esterification and allowing for the preparation of (S)-Fenoprofen in good yield and high optical purity researchgate.net.

The principles of enzymatic resolution have also been demonstrated for other profens. For example, Candida rugosa lipase has been used for the kinetic resolution of racemic ketoprofen (B1673614), achieving high enantioselectivity nih.gov. Furthermore, protein engineering of esterases has been employed to enhance their enantioselectivity towards ethyl 2-arylpropionates, leading to the efficient synthesis of their (S)-isomers nih.gov. These engineered enzymes have shown effectiveness in resolving ibuprofen (B1674241) and ketoprofen ethyl esters, indicating a strong potential for their application in the synthesis of enantiomerically pure Fenoprofen nih.gov.

Another stereoselective chemical approach involves the use of a chiral ligand in a palladium-catalyzed reaction. This method has been shown to produce (S)-fenoprofen in good chemical yield and high stereoselectivity nih.gov.

| Approach | Biocatalyst/Catalyst | Key Features |

| Enzymatic Esterification | Candida antarctica lipase B (Novozym 435) | Use of orthoformates as alcohol donors to drive the reaction to completion and enhance enantioselectivity researchgate.net. |

| Whole-Cell Biocatalysis | Engineered strains with esterase activity | Economical process for producing optically pure (S)-2-arylpropionic acids nih.govfrontiersin.org. |

| Asymmetric Catalysis | Palladium catalyst with a chiral ligand | A chemical method for producing (S)-fenoprofen with high stereoselectivity nih.gov. |

Optimization of Bioreaction Conditions

The biocatalytic production of this compound and its structural analogs relies on the precise control of fermentation and reaction conditions. Optimization of these parameters is critical for maximizing titer and productivity. This can be achieved through microbial oxidation of a suitable precursor, such as 2-(4-phenoxyphenoxy)propane, using microorganisms like Rhodococcus rhodochrous. Research into the closely related synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) by hydroxylating (R)-2-phenoxypropionic acid (POPA) using the fungus Beauveria bassiana provides a detailed blueprint for optimizing these bioprocesses.

The choice of carbon and nitrogen sources is fundamental as these nutrients directly influence cell growth and the biosynthesis of metabolites. wikipedia.org For the cultivation of microorganisms used in these biotransformations, common culture media include an assimilable carbon source, a nitrogen source, and other essential nutrients. nih.gov

Detailed studies on Beauveria bassiana for HPOPA production have systematically identified the optimal nutrient sources for maximizing yield. slideshare.netresearchgate.netslideshare.net

Carbon Source: Glucose has been identified as the optimal carbon source for the production of these hydroxylated aromatic compounds. slideshare.netresearchgate.net

Nitrogen Source: The ideal nitrogen sources were determined to be a combination of an organic source, peptone, and an inorganic source, ammonium (B1175870) sulfate. slideshare.netresearchgate.net

Optimization experiments, such as those using a Central Composite Design (CCD), have pinpointed ideal concentrations to significantly boost product titers. For instance, optimizing the concentrations of glucose and peptone was a key factor in more than doubling the HPOPA titer from 9.60 g/L to 19.53 g/L. slideshare.netresearchgate.netslideshare.net

Table 1: Optimized Nutrient Concentrations for Biocatalysis

| Nutrient | Initial Concentration | Optimized Concentration | Significance |

|---|---|---|---|

| Glucose (Carbon Source) | Not specified | 38.81 g/L | Identified as the optimal carbon source, significantly boosting product titer. slideshare.netresearchgate.netslideshare.net |

| Peptone (Nitrogen Source) | Not specified | 7.28 g/L | Determined as the optimal organic nitrogen source for the biotransformation. slideshare.netresearchgate.netslideshare.net |

| Ammonium Sulfate | Not specified | Not specified | Selected as the optimal inorganic nitrogen source. researchgate.net |

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂). nih.gov While often associated with cellular stress, controlled induction of ROS can enhance the activity of specific enzymes involved in biosynthesis. It is speculated that the enzyme responsible for the hydroxylation step in the synthesis of HPOPA may be a type of peroxidase, whose activity depends on H₂O₂. slideshare.net

The addition of hydrogen peroxide has been reported for the first time as a novel strategy for improving HPOPA biosynthesis. slideshare.netresearchgate.netgoogle.com Supplementing the culture medium with H₂O₂ led to a 1.23-fold increase in the product titer. slideshare.net This suggests that ROS induction is a promising strategy for enhancing the production of other hydroxylated aromatics, including this compound. The optimal concentration was found to be 1.08 g/L/100 ml; higher concentrations proved toxic to the cells and decreased production. slideshare.net

General Conditions: For the growth of microorganisms like Rhodococcus, a temperature between 20°C and 37°C and a pH between 5 and 8 are generally preferred. nih.gov Specific optimization for the Beauveria bassiana process identified an optimal temperature of 28°C and an inoculum size of 13.3%. slideshare.netresearchgate.netslideshare.net

Static vs. Agitated Cultivation: In a notable finding, static cultivation was found to be more effective for HPOPA production by B. bassiana CCN-A7 compared to traditional agitated fermentation. slideshare.netresearchgate.netgoogle.com

Solid-State Fermentation (SSF): Using agricultural byproducts as a substrate is another advanced cultivation method. In one study, rice bran was found to be an optimal substrate for HPOPA production by B. bassiana ZJB16007. prepchem.com Optimization of the SSF process, including the ratio of rice bran to silkworm chrysalis powder and moisture content, increased the product yield to 77.78%. prepchem.com

Biofilm-Based Two-Stage Fermentation: A novel approach using a biofilm-based fermentation of Beauveria bassiana has shown significant promise. researchgate.net This method resulted in a considerably higher R-HPPA titer than submerged fermentation. Further development of a two-stage bioreactor that combines an initial agitation phase with a subsequent static incubation phase for the bioconversion achieved a product titer of 50 g/L, demonstrating a promising strategy for industrial-scale production. researchgate.net

Table 2: Comparison of Advanced Cultivation Methods for HPOPA Production

| Cultivation Method | Microorganism | Key Findings | Resulting Titer/Yield |

|---|---|---|---|

| Optimized Static Cultivation | Beauveria bassiana CCN-A7 | Static culture with ROS induction was superior to agitated fermentation. slideshare.netresearchgate.net | 19.53 g/L |

| Solid-State Fermentation (SSF) | Beauveria bassiana ZJB16007 | Utilized rice bran as an effective and low-cost substrate. prepchem.com | 77.78% yield |

| Biofilm-Based Two-Stage Fermentation | Beauveria bassiana | Combined agitation and static incubation in a biofilm reactor for enhanced productivity. researchgate.net | 50 g/L |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. chemicalbook.comijbpas.com The synthesis of this compound and its derivatives is an area where the application of these principles can lead to more environmentally benign and sustainable industrial processes. nih.gov

The biocatalytic routes described above inherently align with several key principles of green chemistry:

Use of Catalysis: Biocatalysis employs enzymes (within whole cells or isolated) as highly specific and efficient catalysts, avoiding the need for stoichiometric reagents. chemicalbook.com

Use of Renewable Feedstocks: Fermentation processes can be designed to use renewable resources like glucose as the primary carbon source. chemicalbook.com

Design for Energy Efficiency: Biocatalytic reactions are typically conducted under mild conditions (ambient temperature and pressure), significantly reducing the energy consumption compared to traditional chemical syntheses that often require high temperatures. chemicalbook.com

Safer Solvents and Auxiliaries: These bioprocesses predominantly use water as the solvent, eliminating the need for hazardous organic solvents like dimethylformamide or nitrobenzene (B124822) that are common in related chemical syntheses. wikipedia.orgchemicalbook.com

Increased Atom Economy and Waste Prevention: The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less chemical waste that requires treatment and disposal. chemicalbook.com

In contrast, traditional chemical methods for creating the aryl-ether bond central to the this compound structure, such as the Ullmann condensation, are often less aligned with green chemistry principles. The Ullmann reaction typically requires stoichiometric amounts of copper or copper salts as a catalyst and harsh reaction conditions, including high temperatures (often over 200°C) and high-boiling polar solvents. wikipedia.orgnih.govorganic-chemistry.org While modern advancements have introduced improved ligands and catalytic systems, the biocatalytic pathway represents a fundamentally greener approach. The transition from traditional chemical synthesis to biosynthesis for producing intermediates like HPOPA is driven by the increasing emphasis on sustainable development and environmental protection. researchgate.net

In Depth Structural Elucidation and Stereochemical Characterization

Chiral Properties and Enantiomeric Distribution of 2-(4-phenoxyphenoxy)propanoic Acid

The presence of a stereocenter at the second carbon atom of the propanoic acid chain imparts chirality to this compound. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. The biological activity of many related phenoxypropionic acid herbicides is often enantiomer-specific, with one enantiomer exhibiting significantly higher activity than the other. For instance, in the case of dichlorprop (B359615) and mecoprop, only the (R)-enantiomers are herbicidally active. nih.gov

The differential activity between enantiomers necessitates methods for their separation and analysis. The enantiomeric resolution of chiral phenoxy acids can be effectively achieved using chromatographic techniques, particularly electrokinetic chromatography with a chiral selector like cyclodextrin. nih.gov Studies have demonstrated that (2-hydroxy)propyl-β-cyclodextrin is an effective chiral selector for separating the enantiomers of various phenoxypropionic acids. nih.gov The preparation of specific enantiomers, such as R-(+)-2-(4-hydroxyphenoxy)propionic acid, can be accomplished through stereospecific synthesis routes, which are crucial for producing the biologically active form of related compounds. google.comscbt.com

The distinct properties of each enantiomer are critical in fields such as agrochemistry, where the use of a single, active enantiomer can reduce the environmental load and increase efficiency.

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, propanoic acid, shows three distinct groups of proton resonances corresponding to the CH₃, CH₂, and COOH groups. docbrown.info For this compound, one would expect complex signals in the aromatic region (approximately 6.8-7.4 ppm) corresponding to the two phenyl rings, a quartet for the methine (CH) proton on the propanoic acid moiety, a doublet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid proton. chemicalbook.comspectrabase.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. For the related (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, distinct signals are observed for the methyl carbon, the methine carbon, the carboxyl carbon, and the aromatic carbons. chemicalbook.com

Mass Spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns. For 2-(4-hydroxyphenoxy)propanoic acid, the molecular formula is C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol . nih.govsigmaaldrich.com The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragment ions resulting from the cleavage of the ether bond or loss of the carboxyl group.

Below is a table summarizing the crystal data for 2-(4-hydroxyphenoxy)propanoic acid, which serves as a valuable reference for the structural properties of this class of compounds.

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.205 (1) |

| b (Å) | 11.853 (2) |

| c (Å) | 6.716 (1) |

| β (°) | 114.78 (3) |

| **Volume (ų) ** | 448.47 (15) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 298 |

| Data sourced from references nih.govresearchgate.net |

Computational Chemistry Approaches for Conformational Analysis and Stability

Computational chemistry provides powerful tools for investigating the conformational landscape and stability of flexible molecules like this compound. nih.gov These methods allow for the exploration of various possible three-dimensional arrangements (conformers) and the determination of their relative energies.

The flexibility of the molecule is primarily due to rotation around several single bonds: the C-O ether linkages and the C-C bond in the propanoic acid side chain. Computational methods, such as Density Functional Theory (DFT) and Molecular Orbital (MO) calculations, can map the potential energy surface of the molecule as a function of these rotational angles. researchgate.netfrontiersin.org

These calculations help to:

Identify Stable Conformers: By finding the minima on the potential energy surface, the most stable, low-energy conformations of the molecule can be predicted.

Analyze Rotational Barriers: The energy required to rotate from one conformer to another can be calculated, providing insight into the molecule's dynamic behavior in solution.

Understand Structure-Activity Relationships: For biologically active molecules, computational docking studies can predict how different conformers might bind to a target protein. nih.gov For related phenoxypropionic acids, theoretical calculations have been used to deduce the preferred conformation in solution, which often correlates with the conformation observed in the solid state. researchgate.net

For example, studies on a related compound, 3-phenoxypyridinium, showed that the twisted conformation found in the crystal structure was consistent with the minimum energy conformation calculated by the MNDO method. researchgate.net Such computational approaches are invaluable for rationalizing the observed properties and predicting the behavior of this compound.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Substituted 2-(4-phenoxyphenoxy)propanoic Acid Derivatives

The rational design and synthesis of substituted derivatives are central to modifying the parent compound's properties. By introducing various functional groups at specific positions on the aromatic rings or the propanoic acid side chain, researchers can fine-tune the molecule's physicochemical and biological characteristics.

Halogenated Derivatives (e.g., Trifluoromethyl, Fluoro, Chloro)

Halogenation is a common strategy to alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of halogen atoms such as fluorine, chlorine, and the trifluoromethyl group into the this compound scaffold has been extensively studied.

The synthesis of these derivatives often involves multi-step reactions. For instance, the preparation of 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)-propanoic acid can be achieved through coupling reactions and asymmetric synthesis to ensure the desired stereochemistry. ontosight.ai Similarly, a method for preparing R-(+)-2-(4-hydroxyphenoxy)propanoic acid involves reacting a 2-(4-halogenated phenoxy)propionic acid with an alkali solution under specific temperature and pressure conditions. google.com This intermediate can then be further modified. The synthesis of compounds like 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid has also been reported, involving the acidification of an aqueous layer after removal of organic solvents. prepchem.com

The presence of a trifluoromethyl group is of particular interest. The synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid involves dissolving 2-(4-hydroxyphenoxy)propanoic acid in dimethyl sulfoxide (B87167) and reacting it with sodium hydroxide (B78521). prepchem.com Trifluoromethylpyridines, key structural motifs in many active compounds, can be synthesized through methods like chlorine/fluorine exchange on a trichloromethylpyridine precursor or by constructing the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov

Fluorinated derivatives have also been a focus of research. For example, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of chlorinated derivatives is also well-documented. A process for producing D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid involves reacting an alkali metal salt of 4-(6-chloro-2-quinoxalyloxy)phenol with an alkali metal salt of L-2-chloropropionic acid. google.com

Table 1: Examples of Halogenated this compound Derivatives and Their Synthesis

| Derivative Name | Key Synthesis Step | Reference |

| 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)-propanoic acid | Coupling reactions and asymmetric synthesis. | ontosight.ai |

| R-(+)-2-(4-hydroxyphenoxy)propanoic acid (from halogenated precursor) | Reaction of 2-(4-halogenated phenoxy)propionic acid with an alkali solution. | google.com |

| 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid | Acidification of an aqueous layer after solvent removal. | prepchem.com |

| 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Reaction of 2-(4-hydroxyphenoxy)propanoic acid with sodium hydroxide in DMSO. | prepchem.com |

| D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid | Reaction of alkali metal salts of 4-(6-chloro-2-quinoxalyloxy)phenol and L-2-chloropropionic acid. | google.com |

Ester Prodrug Forms and Their Hydrolytic Conversion

To enhance properties like absorption and targeted delivery, this compound can be converted into ester prodrugs. These are inactive forms that are metabolized in the body to release the active carboxylic acid. The ester linkage is typically hydrolyzed by esterase enzymes present in plasma and tissues. uobabylon.edu.iq

The rate of hydrolysis can be influenced by the nature of the alcohol group used to form the ester. researchgate.net This approach improves the lipophilicity of the parent compound, which can enhance its ability to cross cell membranes. scirp.org For example, the butyl ester of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-propanoic acid is a known derivative. epa.gov

The synthesis of these ester prodrugs is often straightforward. For instance, the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid can be achieved by refluxing in ethanol (B145695) with a catalytic amount of acid to yield 2-(4-hydroxyphenoxy)propanoic acid. prepchem.com This demonstrates the reversible nature of esterification. The synthesis of various ester derivatives, including those with amino acid and sugar moieties, has been explored to modulate the release and targeting of the active drug. scirp.org

The conversion back to the active acid is a critical step. Studies have shown that the hydrolysis of ester prodrugs can be enzymatic, with enzymes like esterases, lipases, and phosphatases playing a role. uobabylon.edu.iqresearchgate.net

Other Functional Group Modifications (e.g., Cyano, Methoxy)

Beyond halogens and esters, other functional groups have been incorporated to explore their impact on the molecule's activity. The introduction of cyano (CN) and methoxy (B1213986) (OCH₃) groups can alter the electronic properties and hydrogen bonding potential of the molecule.

The synthesis of cyano-substituted derivatives has been reported. For example, 2-cyano-3-(4-hydroxyphenyl)propanoic acid is a known compound. nih.gov The synthesis of a series of novel 1,3,4-oxadiazole (B1194373) compounds started from 4-cyanophenol and ethyl 2-chloropropanoate. sioc-journal.cn

Methoxy-substituted analogs have also been investigated. The synthesis of pyroxsulam, a herbicide, involves a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which was found to be crucial for its selectivity. nih.gov The preparation of 2-(4-ethoxyphenyl)-2-methylpropanol, a related structure, has been detailed, involving the reduction of the corresponding ethyl ester. google.com

These modifications can be part of a broader strategy to create a diverse library of compounds for biological screening. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their dual cyclooxygenase inhibitory and antibacterial activities. nih.gov

Stereoselectivity in the Biological Activity of this compound Analogs

The this compound molecule contains a chiral center at the second carbon of the propanoic acid chain. This means it exists as two enantiomers (R and S isomers), which are non-superimposable mirror images of each other. It is well-established that the biological activity of chiral drugs can differ significantly between enantiomers. mdpi.com

This stereoselectivity is often due to the specific three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target, such as an enzyme or receptor. ontosight.ainih.gov For many phenoxypropanoic acid herbicides, the herbicidal activity resides predominantly in the (R)-enantiomer. jlu.edu.cn

The synthesis of enantiomerically pure compounds is therefore of great importance. A facile synthesis of optically pure fenoxaprop-p-ethyl (B1329639), which has the (R)-configuration, has been achieved through a process involving a Walden inversion, where the (S)-configuration of a precursor is converted to the (R)-configuration in the final product. researchgate.net Similarly, the synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives has been developed, starting from (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate. researchgate.net

Table 2: Stereochemistry and Biological Activity

| Compound/Derivative | Stereoisomer | Biological Activity Implication | Reference |

| Fenoxaprop-p-ethyl | (R)-enantiomer | Predominantly active as a herbicide. | researchgate.net |

| 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives | (R)-(+)-isomers | Synthesized for potential herbicide activity. | researchgate.net |

| Phenoxypropanoic acid herbicides (general) | (R)-enantiomer | Generally the more active isomer. | jlu.edu.cn |

| Chiral drugs (general) | Enantiomers | Can have different pharmacokinetic behaviors and pharmacodynamic activities. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their molecular structures. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can guide the design of new, more potent derivatives. nih.gov

For derivatives of propanoic acid, QSAR studies have been employed to understand the structural requirements for their biological effects. These models can consider a wide range of descriptors, including steric, electronic, and hydrophobic properties. nih.gov The goal is to develop a mathematical model that can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

The development of a QSAR model typically involves several steps: creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to build and validate the model. For instance, a QSAR study on phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors used molecular descriptors to develop a predictive model. nih.gov Similarly, QSAR models for oxadiazole-substituted α-isopropoxy phenylpropanoic acids were developed to understand their dual activation of PPARα and PPARγ. nih.gov

These models can provide valuable insights into the structure-activity landscape and help in the rational design of new derivatives with optimized properties.

Biochemical Mechanism of Action Research for 2 4 Phenoxyphenoxy Propanoic Acid and Its Analogs

Target Site Identification: Acetyl-CoA Carboxylase (ACCase) Inhibition in Target Organisms

The primary target site for 2-(4-phenoxyphenoxy)propanoic acid and related AOPP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase; E.C. 6.4.1.2). researchgate.netucanr.edu ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. researchgate.netsemanticscholar.org This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the primary building block for the elongation of fatty acid chains. researchgate.net

The inhibitory action of AOPPs is highly selective, primarily affecting the plastidic form of ACCase found in the chloroplasts of most grass species (monocots). researchgate.netscielo.br In contrast, most dicotyledonous (broadleaf) plants possess a different, AOPP-insensitive form of ACCase, which accounts for the selective herbicidal activity of this chemical family. researchgate.netscielo.br Research using isolated chloroplasts from sensitive grass species like Avena (oats) and tolerant dicot species like spinach and pea demonstrated this selectivity. The free acid form of the herbicide is the active molecule that inhibits the enzyme, while the ester forms, such as fenoxaprop-p-ethyl (B1329639), are biologically inactive until they are hydrolyzed to the free acid within the plant. researchgate.netsemanticscholar.org Studies have shown that the I₅₀ values (the concentration required for 50% inhibition) for de novo fatty acid biosynthesis in sensitive chloroplasts are in the low micromolar to nanomolar range. researchgate.net

Table 1: Inhibition of [¹⁴C]acetate Incorporation into Fatty Acids in Avena Chloroplasts by AOPP Herbicides

| Herbicide (Free Acid Form) | I₅₀ Value (M) |

| Diclofop (B164953) | ~1 x 10⁻⁷ |

| Haloxyfop | ~1 x 10⁻⁷ |

| Fenoxaprop (B166891) | ~2 x 10⁻⁶ |

| Fluazifop | ~1 x 10⁻⁷ |

| Data sourced from studies on isolated chloroplasts from sensitive grass species. researchgate.net |

**5.2. Molecular Basis of Enzyme-Ligand Interactions

The interaction between AOPP inhibitors and the ACCase enzyme is a complex process governed by precise molecular recognition at the enzyme's active site. Understanding this interaction has been advanced through a combination of crystallographic, spectroscopic, and computational methods.

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of molecules related to this compound, providing insights into their conformational properties. For instance, the crystal structure of 2-(4-hydroxyphenoxy)propanoic acid shows the carboxyl group oriented at a significant dihedral angle of 84.6° with respect to the benzene (B151609) ring, with intermolecular hydrogen bonds stabilizing the crystal lattice. nih.govresearchgate.net Similarly, the structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals that the acid molecules form centrosymmetric, hydrogen-bonded cyclic dimers. researchgate.net

While a co-crystal structure of this compound bound directly to the grass ACCase enzyme is not publicly detailed, analysis of related ligand-protein complexes offers valuable parallels. For example, the crystallographic analysis of iophenoxic acid binding to human serum albumin highlights how a combination of apolar and polar interactions, including extensive desolvation and hydrogen bonding, contributes to high-affinity binding in a defined pocket. d-nb.info Such principles of molecular recognition are expected to govern the binding of AOPPs to the ACCase active site.

In the absence of direct crystallographic data for the enzyme-inhibitor complex, computational modeling and molecular dynamics (MD) simulations have become crucial tools for investigating the binding of AOPP herbicides to the ACCase active site. pnrjournal.comresearchgate.net These studies model the docking of the inhibitor into the catalytic domain of the enzyme and simulate its behavior over time.

Molecular docking studies with fenoxaprop-p-ethyl, a widely used analog, have identified key amino acid residues within the ACCase active site that form critical interactions with the inhibitor. pnrjournal.compnrjournal.com These interactions are essential for the stable binding and inhibitory function of the molecule. The simulations show a network of hydrogen bonds and hydrophobic interactions that anchor the herbicide in the active site. pnrjournal.compnrjournal.com

MD simulations further reveal the dynamic nature of this interaction. researchgate.netpnrjournal.com By tracking the root mean square deviation (RMSD) of the atoms over time, researchers can assess the stability of the protein-ligand complex. For a stable interaction, the ligand is expected to remain bound in the active site with minimal fluctuation. researchgate.net These computational approaches not only confirm the binding mode but also help explain the basis of resistance, where mutations in these key active site residues can disrupt binding and reduce the herbicide's efficacy. researchgate.net

Table 2: Key Amino Acid Residues in ACCase Interacting with Fenoxaprop-p-ethyl as Identified by Computational Modeling

| Interacting Residue | Type of Interaction | Reference |

| ARG_292 | Good Interaction | pnrjournal.compnrjournal.com |

| HIS_209 | Hydrophobic Bond | pnrjournal.compnrjournal.com |

| GLN_233 | Hydrogen Bond | pnrjournal.compnrjournal.com |

| GLN_237 | Hydrogen Bond | pnrjournal.compnrjournal.com |

| HIS_236 | Water Bridges | pnrjournal.compnrjournal.com |

| Based on molecular docking and dynamics simulations of fenoxaprop-p-ethyl with ACCase models. pnrjournal.compnrjournal.com |

Downstream Biochemical Pathway Perturbations

The inhibition of ACCase by this compound and its analogs triggers a cascade of downstream biochemical disruptions, ultimately leading to plant death in susceptible species. scielo.br The immediate effect is the depletion of the malonyl-CoA pool. semanticscholar.org Since malonyl-CoA is the essential carbon donor for fatty acid synthesis, its scarcity halts the production of new fatty acids. researchgate.net

Fatty acids are fundamental components of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. ucanr.eduscielo.br Without a continuous supply of new fatty acids for lipid synthesis, the plant cannot build new cells or maintain the integrity of existing ones, particularly in regions of active growth such as the meristems. ucanr.eduscielo.br

This disruption of membrane synthesis and repair leads to a loss of cell membrane integrity, causing the leakage of cellular contents and a breakdown of the electrochemical gradients necessary for cellular function. scielo.br The visible symptoms of this metabolic collapse in sensitive plants, such as chlorosis (yellowing) and necrosis (tissue death), typically appear several days after application and are most pronounced in the new growth and growing points. ucanr.edu The meristematic tissues eventually turn brown and decompose, a symptom often described as "deadheart." ucanr.edu

Metabolism and Biotransformation Pathways in Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Plants and Microorganisms

In Plants: 2-(4-phenoxyphenoxy)propanoic acid, often applied in its ester form (e.g., fenoxaprop-P-ethyl), is primarily absorbed by the leaves. zenithcropsciences.com Following absorption, it undergoes translocation within the plant to meristematic tissues, where it exerts its herbicidal action by inhibiting fatty acid synthesis. zenithcropsciences.comncsu.edu The distribution is both acropetal (upwards) and basipetal (downwards) to the roots or rhizomes. zenithcropsciences.com Metabolism is a key determinant of selectivity and resistance. In tolerant plants like wheat, as well as in resistant weed populations, the compound is detoxified through various metabolic pathways. researchgate.net An enhanced rate of metabolism is a confirmed mechanism of resistance in certain weeds, such as Alopecurus japonicus. mdpi.com

In Microorganisms: Soil microorganisms play a crucial role in the degradation of aryloxyphenoxypropionate herbicides. Pure cultures of bacteria, including Chryseomonas luteola and Sphingomonas paucimobilis, have been shown to utilize compounds like diclofop-methyl (B104173) (a structurally similar herbicide) as a sole source of carbon and energy. nih.govcdnsciencepub.com The initial step is typically the rapid hydrolysis of the ester form to the active acid, this compound or its analogue. nih.govias.ac.in This acid is then further metabolized. nih.gov The degradation process is significantly influenced by microbial activity, as demonstrated in sterilized soil experiments where enantioselective degradation ceased. nih.gov

Identification and Characterization of Major and Minor Metabolites

The biotransformation of this compound and its parent esters leads to several key metabolites. The primary metabolic reaction is the hydrolysis of the ethyl ester to its corresponding acid, which is the main active metabolite. researchgate.netresearchgate.netnih.gov

Further metabolism proceeds through two main pathways:

Ether-cleavage: The bond between the two phenyl rings can be broken. For instance, in the degradation of diclofop-methyl, the resulting diclofop (B164953) acid is broken down into 4-(2,4-dichlorophenoxy)phenol. nih.govias.ac.in

Hydroxylation and Conjugation: The aromatic rings of the molecule are common targets for hydroxylation, followed by conjugation to facilitate detoxification and sequestration. researchgate.netresearchgate.net

Key metabolites identified from the degradation of fenoxaprop-P-ethyl (B1329639) and related compounds include:

Fenoxaprop (B166891) acid: The primary and herbicidally active metabolite formed by ester hydrolysis. researchgate.netnih.gov

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): A breakdown product resulting from the cleavage of the ether linkage. nih.govnih.gov

2-(4-hydroxyphenoxy)propanoic acid (HPPA): Formed via hydroxylation of the phenoxy ring, it is a key intermediate in the microbial biosynthesis pathway. researchgate.netresearchgate.net

Conjugates: Glutathione (B108866) and glucose conjugates of hydroxylated metabolites are common in plants, representing a major detoxification pathway. researchgate.netdntb.gov.ua

Below is a table summarizing the major metabolites and their formation pathways.

| Metabolite Name | Precursor Compound | Formation Pathway | Biological System |

| This compound (Fenoxaprop acid) | Fenoxaprop-P-ethyl | Ester Hydrolysis | Plants, Microorganisms |

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Fenoxaprop-P-ethyl | Ether Linkage Cleavage | Soil, Aquatic Systems |

| 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | 2-phenoxypropionic acid | Aromatic Hydroxylation | Microorganisms |

| Glutathione Conjugates | Fenoxaprop-P-ethyl / Fenoxaprop acid | Glutathione S-transferase (GST) mediated conjugation | Plants |

Enzymatic Systems Responsible for Biotransformation Processes

The metabolic conversion of this compound and its parent compounds is mediated by several key enzyme systems.

Cytochrome P450 monooxygenases (P450s) are crucial enzymes in the detoxification of these herbicides in plants. researchgate.netnih.gov They catalyze oxidative reactions, primarily aryl-hydroxylation, where a hydroxyl group is added to one of the phenyl rings. researchgate.net This is a critical step that often precedes conjugation. Enhanced metabolism in herbicide-resistant weeds is frequently linked to the increased activity or overexpression of specific P450 enzymes. mdpi.comnih.gov For example, P450s have been shown to be involved in the detoxification of ACCase-inhibitors in multiple herbicide-resistant weed species. nih.gov In microorganisms, regioselective hydroxylation of the precursor (R)-2-phenoxypropionic acid by microbial P450s is a key step in the biotechnological production of (R)-2-(4-hydroxyphenoxy)propanoic acid (R-HPPA). researchgate.net

Following hydroxylation, the metabolites are often conjugated to endogenous molecules to increase their water solubility and reduce their toxicity. In plants, a primary conjugation pathway involves glutathione S-transferases (GSTs). researchgate.net These enzymes catalyze the conjugation of the herbicide or its metabolites with the tripeptide glutathione. researchgate.netresearchgate.net This pathway is a significant mechanism for detoxification in tolerant crops like wheat and in some resistant weed populations. researchgate.netdntb.gov.ua Non-enzymatic conjugation with glutathione has also been suggested as a potential detoxification mechanism in some grass species. dntb.gov.ua

The initial and very rapid step in the metabolism of the esterified forms of these herbicides (e.g., fenoxaprop-P-ethyl, diclofop-methyl) is hydrolysis to the active acid, this compound. ias.ac.inresearchgate.net This reaction is catalyzed by esterase or hydrolase enzymes. researchgate.netnih.gov This hydrolysis occurs quickly in both plants and soil microorganisms, making the acid the primary compound subject to further metabolic processes. nih.govresearchgate.netnih.gov In some bacteria, hydrolases have been identified that are specific for the enantioselective degradation of these herbicides. documentsdelivered.com

Stereoselective Metabolism of Enantiomers

This compound is a chiral molecule, existing as two stereoisomers (enantiomers): the (R)-isomer and the (S)-isomer. herts.ac.ukherts.ac.uk The (R)-isomer is typically the herbicidally active form, while the (S)-isomer is inactive. nih.gov

Biological systems often exhibit stereoselectivity in the metabolism of these enantiomers.

In Soil Microorganisms: Studies on fenoxaprop and the related compound diclofop have shown that the degradation is enantioselective. nih.govdocumentsdelivered.com Typically, the inactive (S)-enantiomer is degraded faster than the active (R)-enantiomer. nih.govdocumentsdelivered.com This preferential degradation is attributed to microbially mediated processes. nih.gov

Chiral Inversion: In addition to differential degradation rates, chiral inversion, where one enantiomer is converted into the other, can also occur. The conversion of the (S)-enantiomer to the more stable and herbicidally active (R)-enantiomer has been observed in soil studies with diclofop. documentsdelivered.comresearchgate.net This process is also microbially driven and the rate can depend on soil type. researchgate.net The (S)-form often shows a higher tendency for inversion than the (R)-form. documentsdelivered.com The metabolism of the acid form is often stereoselective, with the (S)-form degrading more rapidly in various biological systems. nih.govnih.gov

This stereoselectivity highlights the importance of considering the fate of individual enantiomers when assessing the environmental behavior and efficacy of this class of herbicides.

Environmental Fate and Degradation Dynamics

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 2-(4-phenoxyphenoxy)propanoic acid, the primary abiotic degradation pathways are photodegradation, driven by sunlight, and hydrolysis, the reaction with water.

Photodegradation Kinetics and Product Formation under UV Exposure

Photodegradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum of sunlight, breaks down chemical compounds. For phenoxy acid herbicides, photodegradation is a recognized dissipation pathway in aquatic environments. The efficiency of this process is influenced by factors such as the intensity of solar radiation and the clarity of the water, as suspended organic matter can reduce light penetration nih.gov. In shallow and highly insolated waters, photodegradation can be a major route of decomposition for phenoxy acids nih.gov. The rate of photodecomposition is generally higher at the water's surface and decreases with depth nih.gov.

Hydrolysis under Varying pH and Temperature Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For phenoxy acid esters, hydrolysis is a key initial step in their degradation in aqueous systems, leading to the formation of the corresponding phenoxy acid nih.gov. The rate of hydrolysis is significantly influenced by both pH and temperature nih.gov. Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline (higher pH) waters nih.gov.

Although this compound is already in its acid form, the ether linkage within the molecule could potentially be susceptible to hydrolysis under certain environmental conditions. However, the ether bond in phenoxyalkanoic acids is generally considered to be relatively stable to hydrolysis under typical environmental pH and temperature ranges. Specific hydrolysis rate data for this compound were not found in the available literature.

Biotic Degradation Processes in Environmental Media

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the dissipation of many organic pollutants in the environment, including phenoxy acid herbicides.

Microbial Degradation in Soil and Aquatic Ecosystems

Microbial catabolism is considered the most effective method for the degradation of aryloxyphenoxy-propionate herbicides in the environment researchgate.net. In both soil and aquatic ecosystems, a diverse range of microorganisms are capable of utilizing these compounds as a source of carbon and energy, or co-metabolizing them in the presence of other substrates.

The degradation of phenoxy acid herbicides in the environment is primarily driven by the enzymatic processes of soil microorganisms nih.gov. Numerous microbial strains capable of degrading these compounds have been isolated and identified. For example, a bacterium identified as Stenotrophomonas maltophilia has been shown to degrade several phenoxyalkanoic acids nih.gov. Other key players in the degradation of the related herbicide 2,4-D include bacteria from the genera Sphingomonas, Pseudomonas, and Cupriavidus, as well as fungi like Mortierella and Umbelopsis nih.gov. The degradation of these herbicides in soil is often characterized by a "lag phase," an adaptation period for the microbial community, which can last from days to several months, before rapid degradation begins nih.gov.

In aquatic systems, the rate and efficiency of biodegradation are determined by the abundance and activity of microbial communities nih.gov. The degradation of aryloxyphenoxy-propionates can be slower in alkaline soils nih.gov.

Role of Specific Microbial Communities and Enzymes in Detoxification

The detoxification of phenoxy acid herbicides is initiated by specific enzymes produced by microorganisms. A key enzyme in the degradation of many phenoxyacetic acids is α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene vu.nl. This enzyme is responsible for the initial cleavage of the ether bond, a critical step in the breakdown of these molecules.

For aryloxyphenoxypropionate herbicides, the degradation pathway often begins with the cleavage of the ester linkage (if present) followed by the breakdown of the ether bond researchgate.net. For instance, the degradation of the herbicide metamifop (B125954) was found to proceed through the formation of intermediates such as 2-(4-hydroxyphenoxy)-propionic acid, indicating the cleavage of the ether linkage researchgate.net. This suggests that a primary detoxification step for this compound would likely involve the breaking of the ether bond that connects the two phenyl rings.

While specific microbial communities and enzymes responsible for the detoxification of this compound have not been explicitly detailed in the reviewed literature, the information on related compounds strongly suggests that a variety of soil and aquatic microorganisms possessing dioxygenase enzymes would play a significant role in its degradation. Fungi, such as those from the genus Rigidoporus, have also been shown to degrade related herbicides using intracellular and extracellular enzymes like cytochrome P450s and laccases vu.nl.

Factors Influencing Biodegradation Rates (e.g., oxygen levels, microbial composition)

The rate of biodegradation of phenoxy acid herbicides is influenced by a multitude of environmental factors. The composition and density of the microbial population are of primary importance nih.gov. A higher initial population of degrading microorganisms generally leads to a faster degradation rate nih.gov.

Oxygen Levels: The presence of oxygen is a critical factor. Aerobic (oxygen-present) conditions are generally more favorable for the rapid degradation of these compounds. For example, one study demonstrated that a community from contaminated but untreated soil effectively degraded both 2,4-D and 2,4,5-T within five days under aerobic conditions frontiersin.org.

pH and Temperature: The pH of the soil or water can also affect degradation rates. For instance, the degradation of 2,4-D by Pseudomonas cepacia was found to be optimal at an acidic pH nih.gov. Temperature also plays a significant role, with degradation rates generally increasing with temperature up to an optimal point, beyond which microbial activity may be inhibited. For example, a study on the degradation of 2,4-D by a bacterial consortium showed a higher rate of degradation at 30°C compared to 50°C researchgate.net.

Nutrient Availability: The presence of other carbon sources can have a complex effect. In some cases, the addition of an easily metabolizable carbon source can enhance the degradation of the target compound through co-metabolism. However, in other instances, it can lead to the preferential growth of non-degrading microorganisms, which can outcompete the specialized degraders and thus inhibit the breakdown of the herbicide vu.nlfrontiersin.org.

The following table summarizes the key factors influencing the biodegradation of phenoxy acid herbicides based on studies of related compounds.

| Factor | Influence on Biodegradation Rate | References |

| Microbial Population | Higher density of degraders leads to faster degradation. | nih.gov |

| Oxygen | Aerobic conditions generally favor faster degradation. | frontiersin.org |

| pH | Optimal pH varies depending on the microbial species; can be a limiting factor. | nih.gov |

| Temperature | Degradation rate generally increases with temperature up to an optimum. | researchgate.net |

| Nutrient Availability | Can enhance or inhibit degradation depending on the specific conditions. | vu.nlfrontiersin.org |

Environmental Transport and Mobility Studies in Soil and Water

The movement of this compound in the environment is largely governed by its sorption to soil particles and its solubility in water. Studies have primarily focused on the parent compound, fenoxaprop-p-ethyl (B1329639), which exhibits moderate binding to soil. This characteristic suggests a limited potential for movement through the soil profile.

Research indicates that fenoxaprop-p-ethyl is moderately bound to soil, with a reported organic carbon partition coefficient (Koc) of 6800. oup.com A higher Koc value generally signifies stronger adsorption to soil and consequently, lower mobility. ucanr.edu This suggests that the compound is not readily leached into groundwater. herts.ac.uk Due to the rapid conversion of the ethyl ester to the acid form, the mobility of this compound itself becomes the more relevant long-term consideration. As a phenoxyalkanoic acid, its sorption is influenced by soil pH. jcsp.org.pk

The following table summarizes key parameters related to the mobility of fenoxaprop-p-ethyl, which influences the initial environmental distribution of its acid metabolite.

| Parameter | Value | Soil Type/Conditions | Interpretation | Source |

| Koc | 6800 ml/g | Not specified | Moderately bound to soil, low mobility | oup.com |

| Henry's Law Constant | 3 x 10⁻⁷ | Not specified | Essentially nonvolatile | oup.com |

Persistence and Formation of Environmental Transformation Products

Studies have shown that while fenoxaprop-p-ethyl has a short half-life, its acid metabolite is significantly more persistent. For example, in one field study, the half-life of fenoxaprop-p-ethyl in soil was less than 6 days, while in another study under Indian tropical conditions, the half-life was found to be 0.5 days. oup.comnih.gov In contrast, the half-life of this compound in soil has been reported to be 7.3 days in one study and to persist for more than 30 days in another. nih.govnih.gov In prairie soils, the half-life of the acid ranged from 5 to 42 days depending on the temperature. cdnsciencepub.com Under anaerobic soil conditions, the half-life of fenoxaprop (B166891) has been noted as 30 days. wisconsin.gov

The degradation of fenoxaprop-p-ethyl and the subsequent formation and degradation of this compound lead to several transformation products. The primary degradation pathway involves the hydrolysis of the ester linkage. researchgate.net Further degradation of the acid can occur, leading to the formation of compounds such as 6-chlorobenzoxazolinone, ethyl 2-(4-hydroxyphenoxy)propanoate, and 2-(4-hydroxyphenoxy)propanoic acid. oup.comjcsp.org.pk The rate of hydrolysis is pH-dependent, being slow in acidic and neutral conditions and rapid in alkaline conditions. oup.comresearchgate.net

The table below presents a summary of the degradation half-lives for fenoxaprop-p-ethyl and its primary metabolite, this compound, under various environmental conditions.

| Compound | Half-life (DT₅₀) | Environmental Compartment/Conditions | Source |

| Fenoxaprop-p-ethyl | < 4 hours | Field water | oup.com |

| Fenoxaprop-p-ethyl | < 6 days | Soil (field) | oup.com |

| Fenoxaprop-p-ethyl | 0.5 days | Soil (Indian tropical conditions) | nih.gov |

| Fenoxaprop-p-ethyl | 1.45 - 2.30 days | Soil (wheat field) | nih.gov |

| Fenoxaprop-p-ethyl | 11.8 days | Soil (wheat field) | nih.gov |

| This compound | 5 - 42 days | Prairie soils (10-30°C) | cdnsciencepub.com |

| This compound | 7.3 days | Soil (Indian tropical conditions) | nih.gov |

| This compound | > 30 days | Soil (wheat field) | nih.gov |

| Fenoxaprop (racemic mixture) | 9 days (aerobic) | Soil | wisconsin.gov |

| Fenoxaprop (racemic mixture) | 30 days (anaerobic) | Soil | wisconsin.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Analysis

Chromatographic techniques are fundamental for the separation and quantification of 2-(4-phenoxyphenoxy)propanoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenoxy acid herbicides. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is influenced by the composition and pH of the mobile phase. mdpi.com The retention of these acidic compounds is dependent on their pKa values and the pH of the eluent. mdpi.com For instance, a method for a related compound, 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid, utilizes a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com

A typical HPLC method for a structurally similar compound, 2-(4-hydroxyphenoxy)propionic acid, involves a (R,R) ULMO column with a mobile phase of hexane/ethanol (B145695) and trifluoroacetic acid, with UV detection at 254 nm. registech.com The analysis of 2-phenoxypropionic acid, a precursor, can be monitored using an Agilent C18 column with a mobile phase of methanol (B129727) and 0.05% phosphoric acid, and detection at 210 nm. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile derivatives of the target compound. For phenoxy acid herbicides, a derivatization step is often necessary to increase their volatility and improve chromatographic separation. nih.gov A sensitive method for determining related phenoxy herbicides in water involves a phase transfer catalyst-assisted microextraction with simultaneous derivatization. nih.gov This approach has demonstrated low limits of detection, in the nanogram per liter range. nih.gov GC-MS analysis of various organic compounds often involves silylation to create more volatile derivatives suitable for the gas chromatograph. nih.gov

Below is a table summarizing typical chromatographic conditions for related compounds.

| Parameter | HPLC Method 1 (for 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid) | HPLC Method 2 (for 2-(4-hydroxyphenoxy)propionic acid) | GC-MS (General for Phenoxy Herbicides) |

| Column | Newcrom R1 (Reverse Phase) sielc.com | (R,R) ULMO, 5 µm, 25 cm x 4.6 mm registech.com | Elite-1 (100% dimethylpolysiloxane) nih.gov |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | (97/3) Hexane/Ethanol + 0.1% TFA registech.com | Helium nih.gov |

| Detection | UV or Mass Spectrometry sielc.com | UV at 254 nm registech.com | Mass Spectrometry nih.gov |

| Flow Rate | Not specified | 1.5 mL/min registech.com | 0.9 ml/min nih.gov |

| Temperature | Not specified | Not specified | Source: 270 °C, GC line: 210 °C nih.gov |

| Derivatization | Not typically required | Not required | Often required (e.g., silylation) nih.gov |

Spectroscopic Detection Methods for Trace Analysis and Metabolite Identification

Spectroscopic methods, often coupled with chromatographic separation, are indispensable for the detection and identification of this compound and its metabolites, especially at trace levels.

UV-Visible Spectroscopy is commonly used as a detection method in HPLC. The aromatic rings in the structure of this compound and its derivatives allow for detection by UV absorbance, typically in the range of 210-280 nm. registech.comgoogle.com

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS) or GC (GC-MS), is a powerful technique for both quantification and structural elucidation. LC-MS/MS is used for the analysis of phenoxy herbicides in soil, providing high sensitivity and selectivity. epa.gov The fragmentation patterns obtained in the mass spectrometer provide crucial information for identifying metabolites. For example, in the analysis of related compounds, the molecular ion and specific fragment ions are monitored to confirm the identity of the analytes.

The identification of metabolites of this compound would involve comparing the mass spectra of potential metabolites in a sample to the mass spectrum of the parent compound and to reference standards if available. Common metabolic transformations for phenoxy herbicides include hydroxylation of the aromatic rings, cleavage of the ether linkage, and conjugation with sugars or amino acids.

Isotope-Labeling and Tracing Techniques for Environmental and Metabolic Studies

Isotope labeling is a powerful technique for tracing the environmental fate and metabolic pathways of compounds like this compound. rug.nl This involves replacing one or more atoms in the molecule with their stable or radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Oxygen-18 (¹⁸O). rug.nl

In environmental fate studies , isotopically labeled this compound can be applied to soil or water systems. By tracking the labeled compound and its degradation products over time, researchers can determine its persistence, mobility, and transformation pathways in the environment.

In metabolic studies , organisms are exposed to the labeled compound, and the distribution and chemical form of the isotope are analyzed in various tissues and excreta. This allows for the identification of metabolites and provides insights into the biochemical pathways involved in its breakdown. A parallel stable isotope labeling (SIL) platform can be used to categorize metabolites based on the incorporation of labeled precursors. nih.gov This approach helps to connect metabolites to their biosynthetic gene clusters. nih.gov

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex isotopically labeled molecules. rug.nl This method is advantageous for its speed and the diversity of molecules that can be generated. rug.nl

High-Throughput Screening (HTS) Methods in Biosynthesis and Enzyme Activity Assays

High-throughput screening (HTS) technologies are crucial in the discovery and development of new herbicides and in understanding their modes of action. nih.goveurekaselect.com These methods allow for the rapid testing of thousands of chemical compounds for their biological activity. nih.govcambridge.org

In the context of biosynthesis , HTS methods can be used to identify microorganisms or enzymes that can produce or modify this compound or related compounds. For example, a high-throughput screening method was developed to improve the biosynthesis of (R)-2-(4-hydroxyphenoxy)propionic acid. nih.gov

For enzyme activity assays , HTS is used to find new herbicidal compounds by screening for inhibitors of specific target enzymes in a plant's metabolic pathway. unl.edu These in vitro assays are amenable to miniaturization and are often conducted in microtiter plates. cambridge.orgunl.edu The assays can directly measure the product of an enzymatic reaction or use reporter systems to indicate inhibition. unl.edu The development of HTS has allowed for a more targeted approach to discovering herbicides with novel modes of action. nih.goveurekaselect.com

The following table provides an overview of different HTS approaches.

| HTS Approach | Description | Application Example |

| Target-Based Screening | In vitro assays that test a large number of compounds against a specific, purified enzyme or protein target. nih.govunl.edu | Screening a chemical library for inhibitors of an essential plant enzyme. |

| Whole Organism Screening | In vivo assays where compounds are applied to whole organisms (e.g., plants, fungi) to observe a phenotypic effect. nih.govunl.edu | Testing new chemical entities on duckweed in microtiter plates to identify growth inhibitors. unl.edu |

| High-Content Screening (HCS) | An image-based, multi-parametric analysis of cells to assess the effects of compounds on various cellular features. | Evaluating the toxicity potential of compounds on cultured plant cells. |

| Genomics-Informed Screening | Utilizing genomic data to identify essential genes as potential herbicide targets for subsequent HTS campaigns. nih.gov | Identifying new enzyme targets for herbicides based on plant genomic information. |

Herbicide Resistance Mechanisms and Agronomic Implications

Molecular and Genetic Basis of Herbicide Resistance in Weeds

Herbicide resistance in weeds is an evolutionary adaptation driven by the intense selection pressure exerted by herbicides. nih.gov At the molecular level, this resistance is conferred by genetic modifications that allow weeds to survive and reproduce despite herbicide application. These modifications can involve changes in the herbicide's target protein, preventing the herbicide from binding effectively, or alterations in the plant's ability to metabolize and detoxify the herbicide. nih.govnih.gov

Two primary mechanisms are responsible for resistance to ACCase-inhibiting herbicides like fenoxaprop-P-ethyl (B1329639):

Target-Site Resistance (TSR): This involves mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase (ACCase). These mutations alter the protein's structure, reducing its affinity for the herbicide. nih.gov

Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve the herbicide's direct target. Instead, it often involves enhanced metabolism, where the weed plant detoxifies the herbicide more rapidly. mdpi.comclemson.edu Other NTSR mechanisms can include reduced herbicide uptake or translocation.

The evolution of these resistance mechanisms, particularly NTSR, is a significant challenge for weed control as it can confer cross-resistance to multiple herbicides with different modes of action. nih.govclemson.edu

Enhanced Herbicide Metabolism as a Resistance Mechanism

Enhanced metabolism is a key form of non-target-site resistance (NTSR) where weeds evolve the ability to rapidly detoxify herbicides before they can reach their target site and cause phytotoxicity. nih.gov This process typically involves a three-phase detoxification pathway analogous to that found in tolerant crop species.

Phases of Herbicide Metabolism:

Phase I (Functionalization): Enzymes such as cytochrome P450 monooxygenases (P450s) introduce or expose functional groups on the herbicide molecule. nih.gov Studies in resistant weed populations like Alopecurus japonicus and Polypogon fugax have identified the upregulation of specific P450 genes, such as CYP75B4, in response to fenoxaprop-P-ethyl application. mdpi.comnih.gov

Phase II (Conjugation): The modified herbicide is then conjugated with hydrophilic molecules like glucose or glutathione (B108866) by enzymes such as glutathione-S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). nih.gov This makes the herbicide more water-soluble and less toxic.

Phase III (Compartmentalization): The conjugated herbicide is transported and sequestered into the vacuole or cell wall by transporters, including ATP-binding cassette (ABC) transporters, effectively removing it from the cytoplasm. nih.govmdpi.comnih.gov